molecular formula C9H17FN2 B2420929 cis-3-Fluoro-4-(pyrrolidin-1-yl)piperidine CAS No. 1312883-32-1

cis-3-Fluoro-4-(pyrrolidin-1-yl)piperidine

Cat. No.: B2420929
CAS No.: 1312883-32-1
M. Wt: 172.247
InChI Key: MVMMIILUFKFCNK-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-3-Fluoro-4-(pyrrolidin-1-yl)piperidine is a chemical compound with the molecular formula C9H17FN2 and a molecular weight of 172.25 g/mol . This compound is characterized by the presence of a fluorine atom at the 3rd position and a pyrrolidinyl group at the 4th position of the piperidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of cis-3-Fluoro-4-(pyrrolidin-1-yl)piperidine typically involves the construction of the piperidine ring followed by the introduction of the fluorine atom and the pyrrolidinyl group. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

cis-3-Fluoro-4-(pyrrolidin-1-yl)piperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

cis-3-Fluoro-4-(pyrrolidin-1-yl)piperidine is used in various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is used in the study of biological processes and interactions due to its unique chemical properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of cis-3-Fluoro-4-(pyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

cis-3-Fluoro-4-(pyrrolidin-1-yl)piperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific configuration and the presence of both the fluorine atom and the pyrrolidinyl group, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(3S,4R)-3-fluoro-4-pyrrolidin-1-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17FN2/c10-8-7-11-4-3-9(8)12-5-1-2-6-12/h8-9,11H,1-7H2/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMMIILUFKFCNK-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCNCC2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)[C@@H]2CCNC[C@@H]2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.